5,4'-Dihydroxy-6-methyl-7-methoxyflavanone
Overview
Description
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone is a natural flavonoid compound isolated from the leaf secretions of Callistemon coccineus . It has been shown to exhibit antiproliferative and cytotoxic effects, making it a subject of interest in cancer research . The compound inhibits protein synthesis, leading to cell death by preventing the production of proteins essential for cell division .
Chemical Reactions Analysis
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as dihydroflavonoids.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Mechanism of Action
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone exerts its effects by inhibiting protein synthesis, leading to cell death . The compound targets the cellular machinery responsible for protein production, preventing the synthesis of proteins essential for cell division and survival. This mechanism makes it particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone is similar to other flavonoids, such as:
Poriol: (CAS#14348-16-4)
Farrerol: (CAS#24211-30-1)
Angophorol: (CAS#133442-54-3)
6-Methyl-8-prenylnaringenin: (CAS#261776-60-7)
What sets this compound apart is its specific antiproliferative and cytotoxic effects, which are not as pronounced in some of the other flavonoids. Its unique ability to inhibit protein synthesis and induce cell death makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRAFJFUMJDPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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